molecular formula C15H22N2O4 B2438063 tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate CAS No. 1024331-49-4

tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate

Cat. No.: B2438063
CAS No.: 1024331-49-4
M. Wt: 294.351
InChI Key: VJIJBOJQJBNNSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate is a synthetic carbamate derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a carbamoyl-linked glycine scaffold, bearing a tert-butoxycarbonyl (Boc) protecting group on its amine moiety and a 2-methoxy-5-methylaniline group. The Boc protecting group is a critical feature in organic synthesis, widely used to protect amine functions during multi-step synthetic sequences, particularly in the development of complex molecules . Compounds with this structural motif are frequently investigated as key intermediates or building blocks for the synthesis of potential pharmacologically active molecules. Structurally related carbamate derivatives have been explored in the development of multi-target directed ligands (MTDLs), such as dual inhibitors targeting enzymes like Butyrylcholinesterase (BChE) and kinases like p38α MAPK, which are relevant to neurodegenerative disease research . The molecular framework of this chemical is designed for further synthetic elaboration, making it a valuable intermediate for researchers constructing compound libraries or exploring structure-activity relationships in drug discovery projects. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or animal use.

Properties

IUPAC Name

tert-butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10-6-7-12(20-5)11(8-10)17-13(18)9-16-14(19)21-15(2,3)4/h6-8H,9H2,1-5H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIJBOJQJBNNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 2-(2-methoxy-5-methylanilino)-2-oxoethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research has indicated that derivatives of carbamates, including tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate, have potential as anticancer agents. These compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

CompoundActivityMechanism
This compoundCDK InhibitionDisruption of cell cycle progression
Tert-butyl N-(4-fluorophenyl)carbamateEnhanced lipophilicityPotential enzyme inhibition

Case Study : A study demonstrated that modifications to the structure of carbamate derivatives can increase their binding affinity to CDKs, suggesting that this compound could be optimized for improved therapeutic efficacy against cancer.

2. Neuropharmacological Applications
The compound's structure suggests potential interactions with neurotransmitter receptors, which could position it as a candidate for treating neurodegenerative diseases.

CompoundActivityNotable Features
Tert-butyl N-(3-(4-(trifluoromethyl)phenyl)propyl)carbamateNeuroprotective effectsModulates neurotransmitter systems
Tert-butyl N-(2-hydroxyethyl)carbamateAntidepressant-like activityInfluences serotonin pathways

Case Study : Research into similar carbamate derivatives has shown promise in modulating neurotransmitter systems, indicating that this compound may also exhibit neuroprotective properties.

Materials Science

The unique chemical structure of this compound allows its application in the development of advanced materials.

1. Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of the resulting materials.

ApplicationBenefit
Polymer BlendsImproved compatibility and mechanical strength
CoatingsEnhanced durability and chemical resistance

Case Study : In a recent investigation, the incorporation of carbamate-based monomers into polymer matrices resulted in significant improvements in tensile strength and thermal stability compared to conventional polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways by interacting with proteins involved in these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate apart is its unique structure, which allows for specific interactions with biological targets. Its stability and reactivity make it a versatile compound in various chemical reactions and applications .

Biological Activity

tert-butyl N-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}carbamate is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, may exhibit various pharmacological properties, which are critical for therapeutic applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the following molecular formula:

  • Molecular Formula : C13H19N2O3
  • Molecular Weight : 237.29 g/mol
  • CAS Number : 192815-71-7

The compound features a tert-butyl group, a carbamate functional group, and a methoxy-substituted aromatic ring, which may influence its interaction with biological targets.

Enzymatic Inhibition

Research has indicated that carbamate derivatives can act as enzyme inhibitors. For instance, studies have shown that certain carbamate compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects in high concentrations .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of carbamate compounds have been evaluated in cancer research. For instance, SIRT5 modulation has been linked to cancer cell metabolism and survival. Compounds that influence SIRT5 activity may alter glycolytic pathways and ATP production in cancer cells, suggesting that this compound could have implications in oncological therapies .

Study on Enzyme Interaction

A notable study assessed the interaction of various carbamates with key metabolic enzymes. The findings suggested that structural modifications significantly affected the binding affinity and inhibitory potency of these compounds towards specific targets. The results highlighted the importance of substituent groups in modulating biological activity, indicating that the methoxy and methyl groups present in this compound could enhance its efficacy .

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzymatic InhibitionPotential AChE inhibitor; increases acetylcholine levels
Antimicrobial ActivityActivity against Mycobacterium tuberculosis
CytotoxicityModulation of SIRT5; implications in cancer therapy

Q & A

Q. How do steric and electronic effects of the methoxy and methyl groups influence biological activity?

  • SAR Analysis :
  • Steric Effects : Bulkier substituents (e.g., tert-butyl vs. methyl) reduce binding affinity to hydrophobic enzyme pockets .
  • Electronic Effects : Electron-donating methoxy groups enhance resonance stabilization in transition states during enzymatic interactions .
  • Validation : Compare IC₅₀ values of analogs in target assays (e.g., kinase inhibition) .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s reactivity with Grignard reagents: How to reconcile?

  • Hypothesis Testing :
  • Controlled Experiments : React with MeMgBr under varying conditions (THF vs. Et₂O, 0°C vs. reflux).
  • Mechanistic Insight : Boc groups may undergo nucleophilic attack only in polar aprotic solvents with elevated temperatures .
  • Spectroscopic Evidence : Use ¹H NMR to detect tert-butanol byproduct as evidence of deprotection .

Environmental and Ecological Impact

Q. What protocols assess the compound’s environmental persistence?

  • Ecotoxicology Workflow :
  • Biodegradation : OECD 301F test to measure % mineralization in activated sludge .
  • Bioaccumulation : Calculate log P (predicted ~2.8) and compare to EPA guidelines .
  • Aquatic Toxicity : Daphnia magna acute toxicity (48-h EC₅₀) and algae growth inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.